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Introduction

CAS 945615-59-8, also known as PF-04979064, is a highly potent and selective dual inhibitor
of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3][4][5]
As central regulators of the PI3K/AKT/mTOR signaling pathway, these kinases are critical in
controlling cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway
is a frequent occurrence in various human cancers, making its components attractive targets
for therapeutic intervention.[2][4][6] PF-04979064, an ATP-competitive inhibitor, has
demonstrated robust activity in both in vitro and in vivo models, highlighting its potential as a
valuable research tool and a candidate for further drug development.[2][5] Recent studies have
shown its ability to inhibit the proliferation of gastric cancer cells and enhance their sensitivity to
conventional chemotherapy.[5][7]

These application notes provide a comprehensive overview of the experimental use of PF-
04979064, including its mechanism of action, key quantitative data, and detailed protocols for
its application in cancer research.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for PF-
04979064.
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Table 1: In Vitro Kinase and Cellular Potency

Target Assay Type Value Reference
PI3Ka Ki 0.13 nM [1][21[3]
PI3Ky Ki 0.111 nM [2]
PI3KS Ki 0.122 nM [2]
mTOR Ki 1.42 nM [11[21[3]
pAKT (S473)
BT20 Cells o 144 nM 2]
Inhibition IC50
Table 2: In Vivo Rat Pharmacokinetic Profile
Parameter Value Unit Reference
Volume of Distribution
L/kg [1112]
(\Vdss)
Clearance (CI) 19.3 mL/min/kg [1112]
Half-life (T1/2) 1.85 h [1][2]
Oral Bioavailability
61 % [1][2]
(F%)
Table 3: In Vivo Efficacy in US7MG Mouse Xenograft Model
Tumor Growth
Dose Schedule o Reference
Inhibition (TGI)
40 mg/kg Once Daily (QD) 88% [2]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the PISBK/AKT/mTOR signaling pathway targeted by PF-

04979064 and a general workflow for evaluating its in vitro and in vivo efficacy.
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Diagram 1: PI3K/AKT/mTOR signaling pathway inhibited by PF-04979064.
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Diagram 2: General experimental workflow for evaluating PF-04979064.

Experimental Protocols
Preparation of Stock and Working Solutions

a. In Vitro Stock Solution (10 mM in DMSO)

e Materials:

o PF-04979064 powder

o Dimethyl sulfoxide (DMSO), cell culture grade

o Sterile microcentrifuge tubes

e Procedure:
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o Calculate the required mass of PF-04979064 for the desired volume and concentration
(Molecular Weight: 446.49 g/mol ).

o Aseptically weigh the calculated amount of PF-04979064 and transfer it to a sterile
microcentrifuge tube.

o Add the appropriate volume of DMSO to achieve a 10 mM concentration.[3]
o Vortex or sonicate the solution to ensure complete dissolution.[3]
o Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
o Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
b. In Vivo Dosing Formulation

Note: The optimal formulation may vary depending on the administration route and animal
model. The following is a general protocol.

e Materials:
o 10 mg/mL PF-04979064 in DMSO stock solution
o PEG300
o Tween-80
o Sterile Saline (0.9% NacCl)

e Procedure (for a 1 mg/mL final concentration):

[¢]

To prepare 1 mL of the dosing solution, start with 100 pL of the 10 mg/mL DMSO stock
solution.[1]

[e]

Add 400 pL of PEG300 and mix thoroughly.[1]

[e]

Add 50 pL of Tween-80 and mix until the solution is homogeneous.[1]

o

Add 450 pL of sterile saline to bring the final volume to 1 mL.[1]
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o Mix the final solution thoroughly before administration.

o Itis recommended to prepare this formulation fresh on the day of use.[1]

In Vitro Cell-Based Assays

a. Cell Proliferation Assay (using Gastric Cancer Cell Lines)

e Cell Lines: AGS (human gastric adenocarcinoma) or HGC-27 (undifferentiated gastric
cancer).[5][7]

e Procedure:

o

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

o Prepare serial dilutions of PF-04979064 in the complete culture medium. The final DMSO
concentration should not exceed 0.1%.[3]

o Replace the medium in the wells with the medium containing different concentrations of
PF-04979064. Include a vehicle control (DMSO only).

o Incubate the plate for a specified period (e.g., 72 hours).

o Assess cell viability using a suitable method, such as MTT or a luminescent-based assay
(e.g., CellTiter-Glo®).

o Calculate the IC50 value by plotting the percentage of cell viability against the log
concentration of the compound.

b. Western Blot Analysis of PISBK/AKT/mTOR Pathway Inhibition
e Procedure:
o Plate cells in 6-well plates and allow them to grow to 70-80% confluency.

o Treat the cells with various concentrations of PF-04979064 for a specified time (e.g., 2-24
hours).

o Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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o Determine the protein concentration of the lysates using a BCA assay.
o Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

o Block the membrane and probe with primary antibodies against phosphorylated and total
forms of key pathway proteins (e.g., p-AKT (Ser473), AKT, p-mTOR, mTOR, p-S6K, S6K).

o Incubate with the appropriate HRP-conjugated secondary antibodies.

o Visualize the protein bands using an enhanced chemiluminescence (ECL) detection
system.

o Quantify the band intensities to determine the extent of pathway inhibition.[5][7]

In Vivo Xenograft Tumor Model

e Animal Model: Immunocompromised mice (e.g., nude or SCID).
e Tumor Implantation:

o Subcutaneously implant a suspension of cancer cells (e.g., U87MG glioblastoma cells)
into the flank of each mouse.[2]

o Allow the tumors to grow to a palpable size (e.g., 100-200 mma3).
e Treatment:
o Randomize the mice into treatment and vehicle control groups.

o Administer PF-04979064 or vehicle control daily via the desired route (e.g., oral gavage)
at the specified dose (e.g., 40 mg/kg).[2]

o Monitor the tumor volume and body weight of the mice regularly (e.g., 2-3 times per
week). Tumor volume can be calculated using the formula: (Length x Width?) / 2.

e Endpoint and Analysis:

o Continue the treatment for a predetermined period or until the tumors in the control group
reach a specific size.
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o At the end of the study, euthanize the mice and excise the tumors for weighing and further
analysis (e.g., pharmacodynamic studies via Western blot).

o Calculate the Tumor Growth Inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

PF-04979064 is a potent dual PIBK/mTOR inhibitor with well-characterized in vitro and in vivo
activities. The protocols outlined in these application notes provide a foundation for researchers
to investigate its effects on cancer cell signaling, proliferation, and tumor growth. Adherence to
these methodologies will facilitate the generation of reliable and reproducible data, contributing
to a deeper understanding of the therapeutic potential of targeting the PI3BK/AKT/mTOR
pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b065652#experimental-protocol-for-using-cas-945615-
59-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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